molecular formula C10H9N3O B1455329 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-91-1

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1455329
M. Wt: 187.2 g/mol
InChI Key: WPJBXOSILFTYIO-UHFFFAOYSA-N
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Description

The compound “1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a 2-methylphenyl group and an aldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic diamines and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and others have been reported .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Compounds derived from 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been investigated for their antimicrobial and antioxidant activities. The synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showed promising results against various bacterial and fungal organisms, as well as moderate to good antioxidant activities (Bhat et al., 2016).

Antimicrobial Activity of Inden-1-one Derivatives

  • A series of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, synthesized from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, demonstrated moderate to good activity against specific bacterial and fungal organisms (Swamy et al., 2019).

α-Glycosidase Inhibition Agent

  • Compounds such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde have been identified as active α-glycosidase inhibition agents. Their crystal structures indicate potential for significant biological activity (Gonzaga et al., 2016).

Synthesis and Tuberculosis Inhibitory Activity

  • N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promising results as potential treatments for tuberculosis (Costa et al., 2006).

Homocysteine Detection Probe

  • A fluorescence probe based on 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC) demonstrated high selectivity and sensitivity towards homocysteine, with potential applications in biological systems (Chu et al., 2019).

Anticancer Activity

  • Novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues synthesized from 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes were evaluated for their anticancer activity, showing significant potential against various cancer cell lines (Madhusudhanrao & Manikala, 2020).

Safety And Hazards

Safety and hazards associated with a compound depend on its specific properties. For similar compounds, precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment have been recommended .

properties

IUPAC Name

1-(2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJBXOSILFTYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214568
Record name 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

1325724-91-1
Record name 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325724-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Boechat, VF Ferreira, SB Ferreira… - Journal of Medicinal …, 2011 - ACS Publications
The purpose of this study was to prepare various 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry. The derivatives were screened in vitro for antimicrobial activity …
Number of citations: 295 pubs.acs.org

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